![molecular formula C9H10FN B1529687 4-Cyclopropyl-3-fluoroaniline CAS No. 1208083-48-0](/img/structure/B1529687.png)
4-Cyclopropyl-3-fluoroaniline
Overview
Description
“4-Cyclopropyl-3-fluoroaniline” is a chemical compound with diverse applications in scientific research. It is a derivative of fluoroaniline, which is a colorless liquid and used as a precursor to various potential and real applications .
Synthesis Analysis
The synthesis of “4-Cyclopropyl-3-fluoroaniline” involves the reaction between 3-fluoroaniline and cyclopropylcarboxylic acid, in the presence of a catalyst, such as palladium or copper. This reaction results in the formation of a complex mixture of “4-Cyclopropyl-3-fluoroaniline” and other related compounds.
Molecular Structure Analysis
The molecular weight of “4-Cyclopropyl-3-fluoroaniline” is 151.18 . The IUPAC name for this compound is 4-cyclopropyl-3-fluoroaniline . The InChI code for this compound is 1S/C9H10FN/c10-9-5-7(11)3-4-8(9)6-1-2-6/h3-6H,1-2,11H2 .
Physical And Chemical Properties Analysis
“4-Cyclopropyl-3-fluoroaniline” is a solid at room temperature . It should be stored at -20°C . The physical form of this compound is described as a low-melt solid .
Scientific Research Applications
Optical Imaging and Drug Delivery
A novel approach harnesses the intrinsic reactivity of cyanine chromophores, which are central to many optical imaging and drug delivery applications. These chromophores can undergo thermal and photochemical reactions, altering their properties significantly. By manipulating the cyanine chromophore, researchers have developed new probe molecules with promising features for complex imaging and drug delivery settings. This includes the creation of fluorophores resistant to thiol modification and with improved quantum yields, enhancing their utility in vivo imaging and potentially in the targeted delivery of therapeutics (Gorka, Nani, & Schnermann, 2018).
Chemical and Physiological Characterization
The development of new fluorescent dyes like fluo-4, which is structurally similar to fluo-3 but offers advantages such as greater absorption near 488 nm and brighter fluorescence emission, exemplifies the advancements in the field of chemical and physiological characterization. These dyes are crucial for quantifying cellular Ca2+ concentrations and are suitable for a variety of physiological studies, including those that require high-throughput screening assays (Gee et al., 2000).
Synthesis of Complex Molecules
The synthesis of fluoro-, difluoromethyl-, or trifluoromethyl-cyclopropane compounds is an area of interest due to their potential applications in medicinal chemistry. These compounds can exhibit synergistic effects in terms of biological activity and metabolic profiles when incorporated into bioactive compounds. Research has been focused on developing new routes for the stereoselective synthesis of these building blocks, utilizing diazo-derived rhodium carbenes, zinc carbenoids, and biocatalytic methods. Such advancements could significantly impact the preparation of chiral building blocks for drug development (Pons et al., 2021).
Safety and Hazards
“4-Cyclopropyl-3-fluoroaniline” is classified under the GHS07 hazard class . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P271, and P280, suggesting to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4-cyclopropyl-3-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-9-5-7(11)3-4-8(9)6-1-2-6/h3-6H,1-2,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGDMIHKUNLGQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-3-fluoroaniline | |
CAS RN |
1208083-48-0 | |
Record name | 4-cyclopropyl-3-fluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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